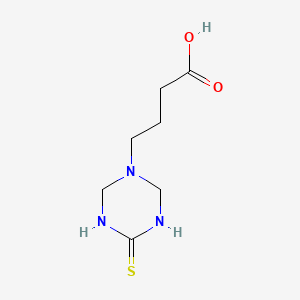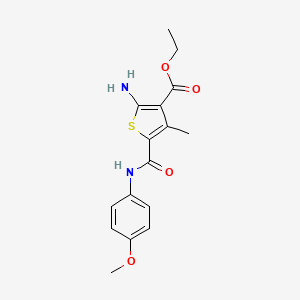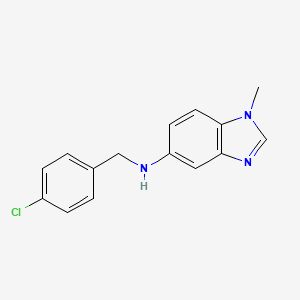
4-(2-Chlorophenyl)benzaldehyde
Vue d'ensemble
Description
4-(2-Chlorophenyl)benzaldehyde is a chemical compound with the molecular formula C13H9ClO . It appears as a light-yellow to yellow powder or crystals .
Synthesis Analysis
The synthesis of 4-(2-Chlorophenyl)benzaldehyde and its derivatives has been a subject of interest in recent years due to their pharmacological potential . A typical reaction of benzaldehyde with phosphonate carbanion yielded chalcones . Another synthesis method involves the reaction of acetophenonethiazole with p-nitrobenzaldehyde .Molecular Structure Analysis
The molecular structure of 4-(2-Chlorophenyl)benzaldehyde consists of 13 carbon atoms, 9 hydrogen atoms, and 1 chlorine atom . The average mass is 216.663 Da and the monoisotopic mass is 216.034195 Da .Chemical Reactions Analysis
Chalcones, which can be synthesized from 4-(2-Chlorophenyl)benzaldehyde, have shown an array of pharmacological and biological effects . They have two aromatic rings that are linked by an aliphatic three-carbon chain and contain the reactive keto-ethylenic group .Physical And Chemical Properties Analysis
4-(2-Chlorophenyl)benzaldehyde has a melting point of 115-118°C and a predicted boiling point of 354.3±25.0 °C . Its predicted density is 1.214±0.06 g/cm3 . It is a solid substance with a pale yellow color .Applications De Recherche Scientifique
Synthesis of Chalcones
The compound can be used in the synthesis of chalcones . Chalcones are an important class of organic compounds with two aromatic rings linked by an aliphatic three-carbon chain . They have shown a wide array of pharmacological and biological effects, including antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial, anti-tumor, and anticancer properties .
Precursor for Flavonoids and Isoflavonoids
Chalcones, which can be synthesized from this compound, can be designed as precursors for flavonoids and isoflavonoids . These are important classes of compounds with various biological activities.
Synthesis of Heterocyclic Rings
Chalcones can be used to obtain several heterocyclic rings through ring closure reactions . Cyanopyridines, pyrazolines, isoxazoles, and pyrimidines having different heterocyclic ring systems and multiple derivatives can be synthesized using chalcones .
Antibacterial Activity
A series of biphenyl and dibenzofuran derivatives, which can be synthesized from this compound, exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens .
Antimicrobial Agents
The compound can be used in the synthesis of potential antimicrobial agents against antibiotic-resistant bacteria . This is particularly important given the escalating prevalence of antibiotic-resistant bacteria, which has led to a serious global public health problem .
Pharmaceutical Structures
Chalcones can act as synthons by which a range of analogs and novel heterocycles with pharmaceutical structures can be targeted . This opens up possibilities for the development of new drugs with diverse structures.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2-chlorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMYZSDMJRFWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362749 | |
| Record name | 4-(2-Chlorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39802-78-3 | |
| Record name | 4-(2-Chlorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Chloro[1,1'-biphenyl]-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B1300013.png)

![1-[2-(2-Bromophenoxy)ethyl]piperidine](/img/structure/B1300023.png)





